6PPD

Description

antiozonant

Properties

IUPAC Name |

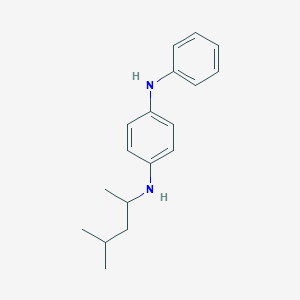

4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMVLMVFYMGSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025114 | |

| Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Dark violet solid; [HSDB] Brown to violet solid; Turns dark brown on light exposure; [ICSC], BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 370 °C (calculated) | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

400 °F (NTP, 1992), 204 °C, 200 °C c.c. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.01 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.07, 1.02 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000005 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark, violet solid | |

CAS No. |

793-24-8 | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant 4020 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJD0U67PS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113.4 to 113.9 °F (NTP, 1992), 50 °C, 45-48 °C | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a widely used antioxidant and antiozonant, particularly in the rubber industry, to prevent the degradation of polymers. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, including reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

There are two primary industrial pathways for the synthesis of this compound. The most common route involves the reductive amination of 4-aminodiphenylamine (4-ADPA) with methyl isobutyl ketone (MIBK). A secondary, less common method proceeds through the reaction of N-phenyl-p-quinone imine with 1,3-dimethylbutylamine.

Pathway 1: Reductive Amination of 4-Aminodiphenylamine (4-ADPA)

This pathway is the dominant industrial method for this compound production. It is a two-step process that begins with the synthesis of the key intermediate, 4-aminodiphenylamine (4-ADPA), followed by its reductive amination with methyl isobutyl ketone (MIBK).

Step 1: Synthesis of 4-Aminodiphenylamine (4-ADPA)

There are two main industrial methods for synthesizing 4-ADPA:

-

Method 1A: From p-Chloronitrobenzene and Aniline. This classic route involves the condensation of p-chloronitrobenzene with aniline, followed by the reduction of the resulting 4-nitrodiphenylamine.

-

Method 1B: From Nitrobenzene and Aniline. This method is considered a greener alternative as it avoids the use of chlorinated starting materials[1]. The direct nucleophilic aromatic substitution of hydrogen (NASH) reaction between nitrobenzene and aniline produces 4-nitrosodiphenylamine and 4-nitrodiphenylamine, which are then reduced to 4-ADPA[1].

Step 2: Reductive Amination of 4-ADPA with Methyl Isobutyl Ketone (MIBK)

In this step, 4-ADPA is reacted with MIBK under a hydrogen atmosphere in the presence of a metal catalyst, typically platinum on carbon (Pt/C) or palladium on carbon (Pd/C), to yield this compound[2][3].

The reductive amination of 4-ADPA with MIBK proceeds in two key stages:

-

Imine Formation: The primary amine of 4-ADPA undergoes a nucleophilic addition to the carbonyl group of MIBK, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

-

Reduction: The imine is then reduced to the final secondary amine, this compound, via catalytic hydrogenation.

References

An In-depth Technical Guide to the Physicochemical Properties of 6PPD and 6PPD-quinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its hazardous transformation product, this compound-quinone. The information presented is intended to support research, scientific analysis, and drug development efforts related to these compounds.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and this compound-quinone, compiled from various scientific sources. These values are essential for understanding the environmental fate, transport, and biological interactions of these molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₂₄N₂ | [1][2] |

| Molecular Weight | 268.40 g/mol | [1][2] |

| Appearance | Dark purple pastilles or solid | [1][3] |

| Melting Point | 45 - 50 °C | [3][4] |

| Boiling Point | 260 °C at 760 mmHg | [4] |

| Water Solubility | 0.5 - 2 mg/L | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 4.68 (estimated) | [4] |

| pKa | 6.7 at 20°C | [1][2] |

| Vapor Pressure | 3.35 x 10⁻⁶ Pa at 25°C (estimated) | [1][2] |

| Specific Gravity | 0.986 - 1.000 | [3] |

Table 2: Physicochemical Properties of this compound-quinone

| Property | Value | References |

| Molecular Formula | C₁₈H₂₂N₂O₂ | [1] |

| Molecular Weight | 298.39 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 66.0 °C | [1][2] |

| Boiling Point | 341 °C | [1][2] |

| Water Solubility | 38.4 µg/L | [5] |

| log Kow (Octanol-Water Partition Coefficient) | Not available | |

| pKa | 9.14 (estimated) | [1][2] |

| Vapor Pressure | 2.11 x 10⁻⁵ Pa at 25°C (estimated) | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining all physicochemical properties are extensive and beyond the scope of this guide. However, this section outlines the prevalent analytical methodologies used for the detection and quantification of this compound and this compound-quinone in environmental and biological matrices, which are crucial for research in this area. The recently developed EPA Method 1634 provides a standardized approach for the analysis of this compound-quinone in aqueous samples.[6][7]

Sample Preparation for Aqueous Matrices (EPA Method 1634 Overview)

Environmental water samples require careful collection and preparation to ensure accurate analysis of this compound-quinone.

-

Sample Collection: Samples are collected in 1-liter amber glass bottles to prevent photodegradation.[8]

-

Extraction: Solid Phase Extraction (SPE) is a common technique used to extract and concentrate this compound-quinone from water samples.[9][10] The sample is passed through an SPE cartridge, which retains the analyte. The cartridge is then washed, and the analyte is eluted with a small volume of solvent.

-

Internal Standards: Isotope-labeled internal standards are added to the sample before extraction to correct for any losses during sample preparation and analysis.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the most widely used analytical technique for the sensitive and selective quantification of this compound and this compound-quinone.[1][11][12]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC). The LC system separates the target analytes from other components in the sample matrix using a column with a specific stationary phase. A common column choice is a C18 reversed-phase column.[11] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: After separation, the analytes enter the tandem mass spectrometer (MS/MS). The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer then selects the precursor ion (the ionized molecule of the target analyte) and fragments it. Specific fragment ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[11]

Signaling Pathways and Logical Relationships

The transformation of this compound to this compound-quinone and the subsequent toxicological effects are critical areas of research. The following diagrams illustrate the key known pathways and relationships.

Formation of this compound-quinone from this compound

This compound is an antioxidant and antiozonant added to rubber products, particularly tires, to prevent degradation.[13] In the environment, this compound reacts with ozone (O₃) to form this compound-quinone.[13] This transformation is a key step leading to the environmental contamination and toxicity associated with this compound-quinone.

Toxicological Pathway of this compound-quinone in Coho Salmon

Research has identified this compound-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon.[14] The toxic mechanism is believed to involve the disruption of the blood-brain barrier and endothelial permeability.[14][15]

Metabolic Pathway of this compound and this compound-quinone in Mammals (In Vitro)

In vitro studies using human and rat liver microsomes have begun to elucidate the metabolic pathways of this compound and this compound-quinone in mammals.[16][17] Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, play a significant role in their metabolism.[16] Furthermore, there is evidence suggesting that this compound can be metabolized to this compound-quinone in vivo.[17]

Experimental Workflow for this compound-quinone Analysis in Water

The following diagram outlines a typical experimental workflow for the analysis of this compound-quinone in aqueous samples, from collection to data analysis.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. This compound.itrcweb.org [this compound.itrcweb.org]

- 3. hong-phat.com [hong-phat.com]

- 4. dtsc.ca.gov [dtsc.ca.gov]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. caltestlabs.com [caltestlabs.com]

- 9. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 10. unitedchem.com [unitedchem.com]

- 11. lcms.cz [lcms.cz]

- 12. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro metabolism of the emerging contaminant this compound-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinct Species-Specific and Toxigenic Metabolic Profiles for this compound and this compound Quinone by P450 Enzymes: Insights from In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Chemical Culprits: An In-depth Technical Guide to the Identification of 6PPD Degradation Products in Roadway Runoff

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common antioxidant in tires, and the subsequent identification of its transformation products in roadway runoff. With a focus on the highly toxic this compound-quinone (this compound-q), this document details the primary degradation pathways, summarizes global concentrations of these contaminants, and provides in-depth experimental protocols for their analysis. This guide is intended to be a valuable resource for researchers, environmental scientists, and professionals in drug development who are investigating the environmental fate and toxicological impact of tire-wear-associated chemicals.

Introduction: The Hidden Environmental Threat of Tire Wear

The widespread use of rubber tires contributes significantly to environmental pollution through the release of tire wear particles (TWPs)[1]. These microscopic particles are a complex mixture of rubber polymers, carbon black, and various chemical additives. Among these additives is this compound, an antioxidant and antiozonant used to protect tires from degradation and extend their lifespan[1][2][3]. While this compound itself has been a subject of environmental concern, recent research has illuminated a more significant threat: its degradation products, particularly this compound-quinone (this compound-q)[2][3][4].

This quinone derivative is formed through the reaction of this compound with atmospheric ozone and is subsequently leached from TWPs into the environment, with roadway runoff being a primary transport pathway[1][5][6]. The discovery of this compound-q as the causative agent for mass die-offs of coho salmon in the U.S. Pacific Northwest has brought this issue to the forefront of environmental science[7]. This guide provides the necessary technical details for the scientific community to effectively identify and quantify this compound and its degradation products in roadway runoff.

Degradation Pathways of this compound

The primary degradation pathway of this compound in the roadway environment is its reaction with ozone (O₃)[1][2][6]. This reaction leads to the formation of this compound-q, the most well-studied and toxic degradation product. However, the ozonation of this compound can result in a variety of other transformation products. Recent studies have identified several other degradation products, including isomers of this compound-q and other compounds.

A 2023 study identified 23 transformation products from the gas-phase ozonation of this compound, including multiple C18H22N2O and C18H22N2O2 isomers with presumptive N-oxide, N,N′-dioxide, and orthoquinone structures[8][9]. Another study in 2022 identified 38 transformation products, which were formed either directly from this compound or via this compound-q as an intermediate[10]. Some of the prominent transformation products identified in addition to this compound-q include 4-aminodiphenylamine (4-ADPA), TP 213, and TP 249[11]. The transformation pathways can be complex and are influenced by environmental factors such as ozone concentration, temperature, and UV radiation.

Quantitative Data on this compound Degradation Products in Roadway Runoff

The concentration of this compound-q in roadway runoff can vary significantly depending on factors such as traffic density, road surface characteristics, and rainfall intensity. The following tables summarize reported concentrations of this compound-q in roadway runoff from various locations around the world.

Table 1: Concentrations of this compound-quinone in Roadway Runoff in North America

| Location | Concentration Range (ng/L) | Reference |

| Seattle, USA | 800 - 19,000 | [6][12] |

| Los Angeles, USA | 4,100 - 6,100 | [6][12] |

| Various Urban Sites, USA | 2 - 290 | [13][14] |

| Toronto, Canada | up to 2,850 | [15] |

| Vancouver, Canada | 80,000 - 120,000 (Northfield Creek) | [16][17] |

Table 2: Concentrations of this compound-quinone in Roadway Runoff in Europe

| Location | Concentration Range (ng/L) | Reference |

| Southern Norway | 110 - 258 | [18] |

| Germany (snowmelt) | up to 100 | [10][11] |

| Brisbane, Australia | <1 - 90 | [17] |

Table 3: Concentrations of this compound-quinone in Roadway Runoff in Asia

| Location | Concentration Range (ng/L) | Reference |

| Hong Kong | 200 - 2,000 | [17] |

| Guangzhou, China | up to 2,430 | [5] |

Experimental Protocols for the Identification of this compound Degradation Products

The accurate identification and quantification of this compound degradation products in complex environmental matrices like roadway runoff require robust analytical methods. The most common approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The U.S. Environmental Protection Agency (EPA) has developed Method 1634 for the determination of this compound-quinone in aqueous matrices.

U.S. EPA Method 1634: Determination of this compound-Quinone in Water

This method provides a standardized procedure for the analysis of this compound-q in stormwater and surface water.

4.1.1. Sample Collection and Preservation:

-

Collect samples in clean, amber glass bottles to minimize photodegradation.

-

Preserve samples by cooling to ≤6 °C immediately after collection.

-

Analyze samples as soon as possible, ideally within 48 hours of collection.

4.1.2. Solid-Phase Extraction (SPE) Protocol:

-

Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) with methanol followed by deionized water.

-

Sample Loading: Load a known volume of the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a controlled flow rate.

-

Cartridge Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

-

Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

-

Elution: Elute the retained analytes from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4.1.3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the concentrated extract onto a reverse-phase C18 column. Use a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound-q and its isotopically labeled internal standard for accurate quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. SETAC North America 46th Annual Meeting [setac.confex.com]

- 5. This compound.itrcweb.org [this compound.itrcweb.org]

- 6. researchgate.net [researchgate.net]

- 7. Roadway Runoff Known to Kill Coho Salmon also Affects Steelhead, Chinook Salmon | NOAA Fisheries [fisheries.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transformation Products of Tire Rubber Antioxidant this compound in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]

- 12. researchgate.net [researchgate.net]

- 13. usgs.gov [usgs.gov]

- 14. Concentrations of this compound and this compound-Quinone in a United States reconnaissance of stormwater, surface water, and groundwater, 2018-24 | USGS Science Data Catalog [data.usgs.gov]

- 15. The Tire Wear Compounds this compound-Quinone and 1,3-Diphenylguanidine in an Urban Watershed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]

Degradation of 6PPD in Soil: A Technical Overview of Abiotic and Biotic Pathways

For Researchers, Scientists, and Drug Development Professionals

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is an antioxidant and antiozonant extensively used in rubber tires to prevent degradation.[1] The release of tire wear particles into the environment is a primary pathway for this compound to enter terrestrial ecosystems.[2][3] In the environment, this compound undergoes transformation to form this compound-quinone (this compound-Q), a compound that has garnered significant attention due to its acute toxicity to certain aquatic species, such as coho salmon.[1][4] Understanding the degradation pathways of both this compound and this compound-Q in soil is crucial for assessing their environmental fate, persistence, and potential ecological risks.[5][6]

This technical guide provides an in-depth analysis of the current scientific understanding of the abiotic and biotic degradation of this compound and this compound-Q in soil. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the degradation pathways and experimental workflows.

Quantitative Data on this compound and this compound-Q Degradation in Soil

The degradation rates of this compound and this compound-Q in soil are influenced by a variety of factors, including soil type, moisture content, oxygen availability, and microbial activity. The following tables summarize quantitative data from key studies on the half-lives of these compounds under different environmental conditions.

| Compound | Soil Condition | Half-life (days) | Reference |

| This compound | Aerobic Soils | 0.7 - 1.5 | [5][6] |

| This compound | Anaerobic Soils | 51.4 (average) | [5][6] |

| This compound-Q | Aerobic Soils | 13.5 - 14.2 | [5][6] |

| This compound-Q | Three different aerobic soil types | 43.0 - 94.9 | [2] |

| Soil Condition | This compound-Q Concentration Change | Timeframe | Reference |

| Wet, Non-sterilized | Significant decrease | - | [7] |

| Wet, Sterilized | Remained stable | Throughout aging period | [7] |

| Flooded, Non-sterilized | Persistent decrease | - | [7] |

| Flooded vs. Wet | ~3.8-fold higher accumulation in flooded soils | After 60 days | [7][8] |

Abiotic and Biotic Degradation Pathways

The degradation of this compound and this compound-Q in soil involves a complex interplay of abiotic and biotic processes. Abiotic degradation is primarily driven by oxidation, while biotic degradation is mediated by soil microorganisms.

Abiotic Degradation

The primary abiotic transformation of this compound is its oxidation to this compound-Q, a reaction that can be facilitated by ozone and other oxidizing agents present in the environment.[3] In anaerobic flooded soils, the formation of this compound-Q can be enhanced by iron reduction-coupled this compound oxidation.[7][8] Another proposed abiotic mechanism in anaerobic flooded soils involves the transformation of environmentally persistent free radicals (EPFRs) harbored in tire wear particles to superoxide radicals, which then contribute to the formation of this compound-Q.[7][8]

Biotic Degradation

Microorganisms play a crucial role in the degradation of both this compound and this compound-Q in soil.[5][6][9] Studies have shown that the degradation of this compound-Q is significantly faster in non-sterilized soils compared to sterilized soils, indicating the predominance of microbial degradation.[7] Soil fungi, in particular, have been identified as being sensitive to this compound-Q accumulation, with certain fungi like Basidiomycota potentially serving as biomarkers for environmental contamination.[10] The degradation of this compound-Q in soils is mediated by microorganisms, with observed half-lives being longer than those of this compound under aerobic conditions.[5][6]

The primary transformation reactions for this compound in soil include C-N cleavage, dehydrogenation, hydroxylation, and amination.[5][6] For this compound-Q, the main biotic transformation reactions involve dephenylation, hydroxylation, methylation, and amination.[5][6] These processes lead to the formation of various transformation products (TPs). To date, 10 TPs have been identified for this compound and 7 for this compound-Q in soil under different redox conditions.[5][6] Two of these identified TPs, 1,3-dimethylbutylamine and N-phenyl-p-benzoquinone imine, are of potential concern for human exposure.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the degradation of this compound and this compound-Q in soil.

Aerobic Soil Degradation Study of this compound-quinone

This experimental protocol is based on the methodology described by a study investigating the metabolism and degradation patterns of this compound-quinone in aerobic soil.[2]

-

Soil Preparation: Three distinct soil types are used. The soil is passed through a 2 mm sieve to ensure homogeneity.

-

Spiking and Incubation: this compound-quinone, dissolved in acetonitrile, is introduced into a flow-through system containing 80 g (dry weight) of soil. The incubation is carried out in the dark at a controlled temperature of 20 ± 2°C for 120 days.

-

Sampling: Soil samples are collected in duplicate at multiple time points: 0, 3, 7, 14, 30, 60, 90, and 120 days.

-

Extraction and Purification: The collected soil samples undergo extraction, purification, and concentration steps to isolate the target compounds.

-

Analytical Method: The concentration of this compound-quinone and its metabolites is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The limit of detection (LOD) and limit of quantification (LOQ) for the target compounds were 0.02 µg/kg and 0.05 µg/kg, respectively. The calibration curve yielded a coefficient of determination (r²) ≥ 0.99. Recovery was evaluated at three concentration levels (LOQ, 2×LOQ, and 10×LOQ), with recoveries ranging from 97.7% to 113.9% and relative standard deviations (RSD) below 20%.[2]

Comparative Degradation Study in Wet and Flooded Soils

This protocol is adapted from a study that examined the formation of this compound-Q during the aging of tire wear particles in anaerobic flooded soils versus wet soils.[7]

-

Soil and Tire Wear Particle Preparation: The tested soil is collected, air-dried, homogenized, and sieved through a 2 mm nylon mesh. Tire wear particles (TWPs) are also prepared and characterized for their initial this compound and this compound-Q content.

-

Experimental Setup: The study investigates the dynamic aging of TWPs and the formation of this compound-Q under both wet and flooded conditions. Some soil samples are sterilized using γ-sterilization to serve as controls for assessing the role of microorganisms.

-

Incubation: The soil samples, with or without TWPs, are incubated under their respective water conditions for a period of 60 days.

-

Sampling and Analysis: Samples are collected at various time points. The concentrations of this compound and this compound-Q are determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a general experimental workflow for studying this compound degradation in soil.

References

- 1. researchgate.net [researchgate.net]

- 2. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 3. mdpi.com [mdpi.com]

- 4. real.mtak.hu [real.mtak.hu]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Transformations of this compound and this compound-quinone in soil under redox-driven conditions: Kinetics, product identification, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iue.cas.cn [iue.cas.cn]

- 8. Enhanced Formation of this compound-Q during the Aging of Tire Wear Particles in Anaerobic Flooded Soils: The Role of Iron Reduction and Environmentally Persistent Free Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. forge.engineering.asu.edu [forge.engineering.asu.edu]

- 10. The spatio-temporal accumulation of 6 PPD-Q in greenbelt soils and its effects on soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Invisible Threat: An In-depth Technical Guide to the Bioaccumulation Potential of 6PPD-quinone in Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Executive Summary

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a transformation product of the widely used tire antioxidant this compound, has emerged as a significant environmental contaminant with acute toxicity to certain aquatic species, most notably coho salmon. Its persistence and potential for bioaccumulation in aquatic ecosystems are of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of this compound-quinone in aquatic organisms. It synthesizes quantitative data on bioconcentration and bioaccumulation factors, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

The discovery of this compound-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon has spurred intensive research into its environmental fate and ecological risks.[1] A critical aspect of this risk assessment is understanding its propensity to accumulate in the tissues of aquatic organisms. Bioaccumulation, the net accumulation of a chemical by an organism from all sources (water, food, and sediment), can lead to toxic effects in the organism itself and can be transferred through the food web, potentially impacting higher trophic levels. This guide serves as a technical resource for professionals investigating the environmental impact of this compound-quinone and similar emerging contaminants.

Quantitative Bioaccumulation Data

The bioaccumulation potential of this compound-quinone has been investigated in several aquatic species, with varying results. The available quantitative data, including Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF), are summarized below.

Bioconcentration Factor (BCF)

The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. Studies on zebrafish (Danio rerio) embryos have demonstrated the bioaccumulation potential of this compound-quinone.[1] A study on rainbow trout (Oncorhynchus mykiss) following the OECD 305 guideline has also been conducted, though detailed public data is limited.[2]

| Species | Life Stage | Exposure Duration | Bioconcentration Factor (BCF) | Reference |

| Zebrafish (Danio rerio) | Embryo | 96 hours | 70 - 220 | [1] |

Bioaccumulation Factor (BAF)

The BAF considers uptake from all environmental compartments, including diet. The trophic transfer of this compound-quinone has been observed in aquatic food webs.

| Compound | Organism Group | Log BAF | Reference |

| This compound-quinone | Aquatic Organisms | 1.3 - 1.9 | [1] |

| This compound (parent compound) | Aquatic Organisms | 3.4 - 4.2 | [1] |

Tissue-Specific Accumulation

Toxicokinetic studies in adult zebrafish have shown that this compound-quinone preferentially accumulates in certain tissues.

| Species | Tissue | Accumulation Level | Reference |

| Zebrafish (Danio rerio) | Brain | High | [3] |

| Zebrafish (Danio rerio) | Intestine | High | [3] |

| Zebrafish (Danio rerio) | Eyes | High | [3] |

| Zebrafish (Danio rerio) | Liver | Low | [3] |

Experimental Protocols

Standardized methods are crucial for assessing the bioaccumulation potential of chemicals like this compound-quinone. The following sections detail a representative experimental protocol based on the OECD 305 guideline and analytical methods for tissue analysis.

Representative Bioaccumulation Study Protocol (OECD 305)

This protocol outlines the key steps for a flow-through fish bioaccumulation study.

Objective: To determine the bioconcentration factor (BCF) and uptake and depuration kinetics of this compound-quinone in a selected fish species (e.g., Rainbow Trout, Oncorhynchus mykiss).

Methodology:

-

Test Organism: Juvenile rainbow trout are acclimated to laboratory conditions.

-

Exposure System: A flow-through system is used to maintain a constant concentration of this compound-quinone in the test water.

-

Uptake Phase: Fish are exposed to a sublethal, environmentally relevant concentration of this compound-quinone for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, this compound-quinone-free water for a depuration period (e.g., 14 days). Tissue samples are collected at intervals to determine the rate of elimination.

-

Chemical Analysis: The concentration of this compound-quinone in water and fish tissue is quantified using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The uptake and depuration rate constants (k1 and k2) are calculated, and the kinetic BCF (BCFk = k1/k2) is determined.

Analytical Method for this compound-quinone in Fish Tissue

Accurate quantification of this compound-quinone in complex biological matrices is essential for bioaccumulation studies.

Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

-

Homogenization: Fish tissue is homogenized to ensure a representative sample.

-

Extraction: A subsample of the homogenate is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a sorbent (e.g., C18) to remove interfering matrix components like lipids.

-

Analysis: The cleaned extract is analyzed by LC-MS/MS. This compound-quinone is identified and quantified based on its retention time and specific mass-to-charge ratio transitions.

Signaling Pathways and Mechanisms of Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound-quinone, particularly in sensitive species like coho salmon. A key finding is the disruption of the blood-brain and blood-gill barriers.[4][5][6][7]

Mechanism: this compound-quinone exposure leads to the downregulation of genes encoding for tight junction and adherens junction proteins. These proteins are critical for maintaining the integrity of the endothelial barriers that protect sensitive organs like the brain and gills. The disruption of these barriers can lead to increased permeability, allowing harmful substances to enter and cause cellular damage, ultimately leading to the observed toxic effects.

Conclusion and Future Directions

The available evidence indicates that this compound-quinone has the potential for bioaccumulation in aquatic organisms, with BCF values in zebrafish embryos suggesting a moderate potential for uptake from water.[1] The detection of this compound-quinone in various tissues and its ability to be transferred through the food web highlight the need for a comprehensive understanding of its long-term ecological consequences.[1][3]

Future research should focus on:

-

Conducting comprehensive bioaccumulation studies following standardized guidelines like OECD 305 for a wider range of aquatic species to determine species-specific BCF and BAF values.

-

Investigating the trophic transfer and potential for biomagnification of this compound-quinone in different aquatic food webs.

-

Elucidating the complete molecular initiating events and adverse outcome pathways associated with this compound-quinone toxicity to better predict its effects on diverse aquatic life.

-

Developing and validating sensitive and robust analytical methods for the detection of this compound-quinone and its metabolites in various environmental and biological matrices.

A deeper understanding of the bioaccumulation potential and toxic mechanisms of this compound-quinone is critical for developing effective risk assessment strategies and regulatory measures to protect aquatic ecosystems from this emerging contaminant.

References

- 1. mdpi.com [mdpi.com]

- 2. smithers.com [smithers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tire-Derived Transformation Product this compound-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tire-derived transformation product this compound-quinone induces mortality and transcriptionally disrupts vascular permeability pathways in developing coho salmon | U.S. Geological Survey [usgs.gov]

- 7. Blood–Brain and Blood–Gill Barrier Disruption in Coho Salmon Exposed to Roadway Runoff and this compound-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Tire Additive: Unraveling the Leaching of 6PPD into Stormwater

An In-depth Technical Guide for Researchers and Scientists

The ubiquitous presence of tire wear particles in the environment has led to growing concerns over the leaching of chemical additives into stormwater runoff. Among these, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), an antioxidant and antiozonant crucial for tire longevity, and its highly toxic transformation product, this compound-quinone, have emerged as significant environmental contaminants. This technical guide synthesizes current scientific understanding of the leachability of this compound from tire wear particles, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and the chemical pathways governing its environmental fate.

From Tire Tread to Toxic Threat: The Transformation of this compound

This compound is incorporated into tire rubber to protect it from degradation by ozone and oxidation.[1][2] Through the abrasion of tires on road surfaces, microscopic tire wear particles (TWPs) are generated and deposited on roadways.[3][4] Within these particles, this compound is not chemically bound to the polymer matrix and can migrate to the surface.[5] On the tire surface and within the environment, this compound reacts with atmospheric ozone to form this compound-quinone (this compound-q).[1][6] This transformation is a critical step, as this compound-quinone has been identified as the causative agent for acute mortality in coho salmon and other salmonid species, a phenomenon known as "urban runoff mortality syndrome".[3][7]

The following diagram illustrates the transformation pathway of this compound to this compound-quinone and its subsequent release into the aquatic environment.

Quantitative Insights: this compound and this compound-quinone in the Environment

The concentration of this compound and its toxic quinone form in various environmental compartments is a critical factor in assessing ecological risk. Stormwater is the primary medium for their transport from roadways to aquatic ecosystems.[3] The tables below summarize the reported concentrations of these compounds in tire wear particles, stormwater, and surface waters.

Table 1: Concentrations of this compound Transformation Products in Tire Wear Particles (TWPs)

| Compound | Concentration in TWP Leachate (µg/g-TWP) | Reference |

| Total this compound TPs | 34 ± 4 | [6] |

| This compound-quinone | ~5.2 (over 6 hours) | [8][9][10][11] |

Table 2: Concentrations of this compound-quinone in Roadway Runoff and Surface Waters

| Matrix | Concentration Range | Notes | References |

| Roadway Runoff | ND - 2.43 µg/L | Highest detection in China. | [3] |

| Roadway Runoff | 2700 ± 1500 ng/L | [6] | |

| Urban Streams (Wet Weather) | 5.6 - 82.3 ng/L | Concentrations are an order of magnitude higher during wet weather. | [12] |

| Urban Streams (Dry Weather) | <2.0 - 8.4 ng/L | [12] | |

| Surface Water | ND - 2.8 µg/L | Highest detection in the Don River, Toronto, Canada. | [3] |

| Surface Water (Urban Impacted) | 0.002 - 0.15 µg/L | [13] | |

| Stormwater | 0.002 - 0.29 µg/L | Detected in 57% of samples. | [13] |

| Roadway-Impacted Creeks | 1900 ± 1200 ng/L | [6] |

ND: Not Detected

Unveiling the Leaching Process: Experimental Protocols

Understanding the dynamics of this compound and this compound-quinone leaching from tire wear particles is paramount for predicting their environmental concentrations and developing mitigation strategies. Researchers have employed various experimental setups to simulate this process.

Leaching Studies from Tire Wear Particles

A common methodology for assessing the leachability of this compound-quinone involves flow-through column experiments.[8][10][11]

Key Steps:

-

Sample Preparation: Tire wear particles (TWPs) are collected and characterized. A known mass of TWPs is mixed with inert materials like glass beads.[8][10][11]

-

Column Setup: The mixture is packed into a glass chromatography column.[8][10][11]

-

Leaching Simulation: Deionized water or a simulated rainwater solution is passed through the column at a controlled flow rate to mimic stormwater runoff.

-

Sample Collection: Leachate samples are collected at regular intervals over a specified duration (e.g., 6 hours).[8][10][11]

-

Chemical Analysis: The collected leachate is analyzed for this compound-quinone and other transformation products using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

The following diagram outlines a typical experimental workflow for a tire wear particle leaching study.

Analytical Methods for Detection

Accurate quantification of this compound and this compound-quinone in environmental samples is crucial for risk assessment. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15] This method offers high sensitivity and selectivity, allowing for the detection of these compounds at environmentally relevant concentrations (ng/L levels).

Sample Preparation for Water Analysis:

-

Solid Phase Extraction (SPE): For samples with low concentrations, a pre-concentration step using SPE is often necessary to achieve the required detection limits.[14]

-

Dilute and Shoot: For samples with higher concentrations (above 1000 ng/L), a simpler "dilute and shoot" method can be used, where the sample is diluted and directly injected into the LC-MS/MS system.[14]

The U.S. Environmental Protection Agency (EPA) has developed a draft analytical method (EPA Method 1634) to standardize the measurement of this compound-quinone in water, which will aid in more consistent monitoring and data comparison.[16]

Factors Influencing Leachability and Environmental Fate

The leaching of this compound and this compound-quinone from tire wear particles and their subsequent fate in the environment are influenced by a multitude of factors:

-

Environmental Conditions: The presence of ozone is a key driver for the formation of this compound-quinone.[1] Factors such as temperature, pH, and the presence of other chemicals in stormwater can also affect the stability and transformation of these compounds.[17][18]

-

Tire and Particle Characteristics: The formulation of the tire rubber, the size and surface area of the tire wear particles, and the age of the particles can all influence the rate and extent of leaching.[19]

-

Stormwater Dynamics: The intensity and duration of rainfall events play a significant role in the transport of tire wear particles and the associated contaminants into receiving waters.[3][12] Concentrations of this compound-quinone are often observed to be higher during and immediately following storm events.[3][20]

Conclusion

The leaching of this compound and its transformation to the highly toxic this compound-quinone from tire wear particles represents a significant and widespread threat to aquatic ecosystems, particularly in urbanized areas. This guide has provided a synthesis of the current knowledge, including quantitative data on environmental concentrations, detailed experimental protocols for studying leaching, and the key chemical pathways involved. Continued research is essential to further elucidate the complex factors governing the environmental fate of these contaminants and to develop effective mitigation strategies to protect vulnerable aquatic life. The standardization of analytical methods and a deeper understanding of the toxicological effects on a broader range of species will be critical in addressing this emerging environmental challenge.

References

- 1. Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. environment.transportation.org [environment.transportation.org]

- 3. This compound.itrcweb.org [this compound.itrcweb.org]

- 4. connect.ncdot.gov [connect.ncdot.gov]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. Transformation Products of Tire Rubber Antioxidant this compound in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caltestlabs.com [caltestlabs.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant this compound-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. An environmentally sensitive method for rapid monitoring of this compound-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]

- 15. Frontiers | Presence of this compound-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]

- 16. epa.gov [epa.gov]

- 17. smithers.com [smithers.com]

- 18. SETAC North America 44th Annual Meeting [setac.confex.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. apps.nelac-institute.org [apps.nelac-institute.org]

The Physicochemical Journey of a Tire Additive: A Technical Guide to the Solubility and Partitioning of 6PPD and its Metabolites

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and partitioning behavior of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its major transformation product, this compound-quinone (this compound-Q). Aimed at researchers, environmental scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental protocols for their determination, and visualizes the known metabolic and environmental transformation pathways. Understanding these fundamental physicochemical properties is critical for assessing the environmental fate, transport, bioavailability, and potential toxicity of these ubiquitous tire-related contaminants.

Executive Summary

This compound is an antioxidant added to tires to prevent degradation from ozone and oxidative stress. Through environmental exposure, particularly to ozone, this compound is transformed into this compound-quinone, a compound that has been identified as acutely toxic to certain aquatic species. The solubility and partitioning characteristics of these compounds govern their distribution in the environment and their potential to enter biological systems. This guide consolidates the current scientific understanding of these properties, offering a centralized resource for the scientific community.

Quantitative Data on Solubility and Partitioning

The following tables summarize the key physicochemical properties of this compound and this compound-quinone, providing a clear comparison of their behavior in aqueous and organic environments.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Aqueous Solubility | 0.5 - 2 mg/L | [1][2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.68 | [1] |

| Organic Carbon-Water Partition Coefficient (log Koc) | 4.84 | [1] |

| Organic Carbon-Water Partition Coefficient (Koc) | 11,000 L/kg | [1] |

Table 2: Physicochemical Properties of this compound-quinone (this compound-Q)

| Parameter | Value | Reference(s) |

| Aqueous Solubility | 38 ± 10 µg/L; 0.04 - 0.07 mg/L | [1][3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.30 ± 0.02 | [1][3] |

| Organic Carbon-Water Partition Coefficient (log Koc) | 3.928; ~3.0 | [1] |

| Organic Carbon-Water Partition Coefficient (Koc) | 2,400 L/kg | [1] |

Experimental Protocols

Accurate determination of solubility and partitioning coefficients is fundamental to environmental risk assessment. The following sections detail the standardized methodologies for these measurements.

Aqueous Solubility Determination

The aqueous solubility of a compound is a critical factor in its environmental transport. The OECD Guideline 105 and EPA OPPTS 830.7550 are standard methods for this determination.

Method: OECD Guideline 105 (Water Solubility) [2][4][5][6]

This guideline describes two primary methods: the column elution method for substances with solubility below 10-2 g/L and the flask method for substances with solubility above this threshold. Given the low solubility of this compound and this compound-Q, the column elution method is often more appropriate.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration of the substance in the eluate becomes constant, it is considered to be saturated, and this concentration represents the water solubility of the substance.

-

Apparatus:

-

A temperature-controlled column with an inert support (e.g., glass wool, glass beads).

-

A pump for delivering water at a constant flow rate.

-

A system for collecting the eluate.

-

An analytical instrument for quantifying the test substance in the eluate (e.g., HPLC-UV, LC-MS/MS).

-

-

Procedure:

-

The test substance is dissolved in a volatile solvent and coated onto the inert support material. The solvent is then completely evaporated.

-

The coated support material is packed into the column.

-

Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the test substance in each fraction is determined using a suitable analytical method.

-

A plateau in the concentration versus time plot indicates that saturation has been achieved. The solubility is the average concentration of the fractions in the plateau region.

-

Octanol-Water Partition Coefficient (log Kow) Determination

The octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log P), is a measure of a chemical's lipophilicity and its potential for bioaccumulation. The shake-flask method (OECD 107) and the HPLC method (OECD 117) are commonly used.

Method: OECD Guideline 107 (Shake-Flask Method) [1][3][7][8][9]

-

Principle: A solution of the test substance in either water or n-octanol is mixed with the other solvent in a vessel. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both phases are measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. This method is suitable for log Kow values between -2 and 4.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

A mechanical shaker.

-

A centrifuge.

-

Analytical instrumentation for quantification (e.g., GC, HPLC).

-

-

Procedure:

-

Prepare mutually saturated n-octanol and water.

-

Dissolve the test substance in the appropriate solvent. The concentration should not exceed 0.01 mol/L in either phase.

-

Add the solution and the other solvent to the vessel.

-